![molecular formula C21H26FNO4 B6080527 2-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine](/img/structure/B6080527.png)
2-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as FBTM and is a morpholine derivative that has shown promising results in various studies related to its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FBTM is not fully understood, but studies have suggested that it works by modulating various signaling pathways in the body. FBTM has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. In addition, FBTM has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
FBTM has been shown to have several biochemical and physiological effects in various studies. In cancer research, FBTM has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways. In addition, FBTM has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, FBTM has also been shown to have neuroprotective effects and can prevent neurodegeneration in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FBTM in lab experiments is its potential as a therapeutic agent for various diseases. FBTM has been extensively studied and has shown promising results in various studies related to its biochemical and physiological effects. However, one of the limitations of using FBTM in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of FBTM to minimize its potential side effects.
Zukünftige Richtungen
There are several future directions for further research related to FBTM. One area of research is to further investigate the mechanism of action of FBTM and its potential use in treating various diseases. In addition, further studies are needed to determine the optimal dosage and administration of FBTM to minimize its potential side effects. Furthermore, future studies should also investigate the potential use of FBTM in combination with other therapeutic agents to enhance its efficacy in treating various diseases.
Synthesemethoden
The synthesis of FBTM involves several steps, including the reaction of 2,4,5-trimethoxybenzyl chloride with sodium hydride to form the corresponding benzyl anion. This benzyl anion then undergoes a reaction with 4-fluorobenzyl chloride to form the intermediate product. Finally, this intermediate product is reacted with morpholine to form the desired FBTM compound.
Wissenschaftliche Forschungsanwendungen
FBTM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, FBTM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, FBTM has also been studied for its potential use in treating neurological disorders, such as Alzheimer's and Parkinson's disease. FBTM has been shown to have neuroprotective effects and can prevent neurodegeneration in animal models. Furthermore, FBTM has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO4/c1-24-19-12-21(26-3)20(25-2)11-16(19)13-23-8-9-27-18(14-23)10-15-4-6-17(22)7-5-15/h4-7,11-12,18H,8-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLWKUNUTUYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCOC(C2)CC3=CC=C(C=C3)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.